N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as ACT001, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of neurological disorders. This compound has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce motor deficits and increase dopamine levels in models of Parkinson's disease. In models of multiple sclerosis, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to reduce inflammation and demyelination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that it has been shown to have a range of biological activities, which makes it a promising candidate for the treatment of multiple neurological disorders. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. One limitation of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. One area of research is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration regimen for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide. Finally, clinical trials are needed to determine the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in humans.
Synthesemethoden
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form the corresponding N-(4-chlorobenzoyl)-N'-[4-(aminophenyl)]thiourea. This intermediate is then reacted with 3-phenylacryloyl chloride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. In particular, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(22)19-15-8-10-16(11-9-15)20-18(24)21-17(23)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H2,20,21,23,24)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPMYFBMWBNSI-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359538 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6153-24-8 | |
Record name | ZINC00586963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.